1,3-Dipropyl-8-p-sulfophenylxanthine
CAS No.: 89073-57-4
Cat. No.: VC20754626
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89073-57-4 |
---|---|
Molecular Formula | C17H20N4O5S |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid |
Standard InChI | InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) |
Standard InChI Key | IWALGNIFYOBRKC-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a synthetic xanthine derivative recognized for its role as a water-soluble adenosine receptor antagonist. This compound has been extensively studied in pharmacological and biochemical research due to its unique properties and selective interactions with adenosine receptors. Below is a structured analysis of its chemical identity, pharmacological profile, research applications, and synthesis.
Pharmacological Profile
DPSPX primarily acts as a competitive adenosine receptor antagonist, exhibiting slight selectivity for A₁ receptor subtypes over A₂ . Its mechanism involves blocking adenosine-induced effects such as vasodilation and neurotransmission modulation. Comparative analysis with related compounds reveals distinct advantages:
Compound | Receptor Selectivity | Water Solubility | Key Use Case |
---|---|---|---|
DPSPX | A₁ > A₂ | High | In vitro receptor studies |
Theophylline | Non-selective | Moderate | Bronchodilation |
Caffeine | Non-selective | Low | CNS stimulation |
8-Cyclopentyl-1,3-DPX | A₁ selective | Low | Receptor binding assays |
DPSPX’s solubility enables precise dosing in aqueous systems, reducing nonspecific binding artifacts common in hydrophobic analogs .
Respiratory Physiology
In rat models, intracarotid infusion of DPSPX (100 nmol/min) attenuated respiratory stimulation induced by carotid artery occlusion, implicating adenosine in chemoreceptor-mediated responses .
Renal Function
DPSPX increases urine flow and sodium excretion by antagonizing adenosine’s role in tubular reabsorption. It also augments renin release by blocking inhibitory effects on juxtaglomerular cells.
Synthesis and Stability
DPSPX is synthesized via alkylation of xanthine derivatives followed by sulfophenyl group incorporation. Key steps include:
-
Alkylation: 1,3-dipropylxanthine preparation using propyl halides.
-
Sulfonation: Reaction with p-sulfophenyl chloride under controlled pH .
Industrial production employs recrystallization and chromatography for purification.
Parameter | Recommendation |
---|---|
Storage | Refrigerator (2–8°C) |
Stability | Stable at 4°C (aqueous solutions) |
Handling | Use PPE; avoid inhalation |
DPSPX’s stability and low toxicity profile make it suitable for prolonged experimental use .
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